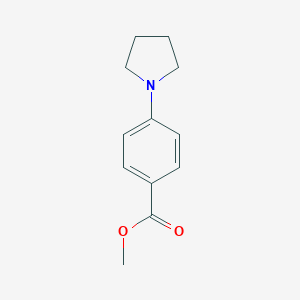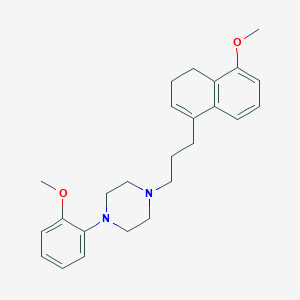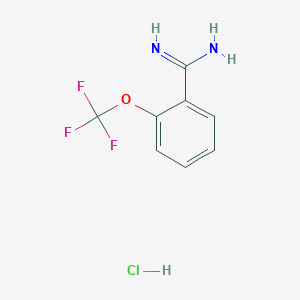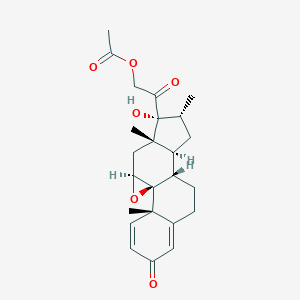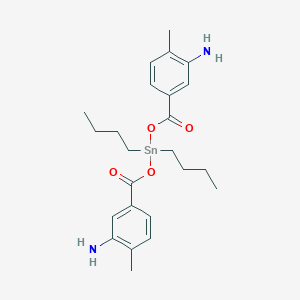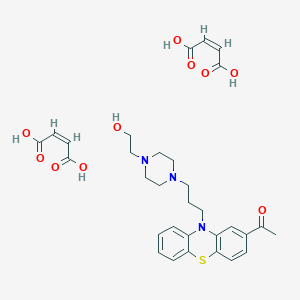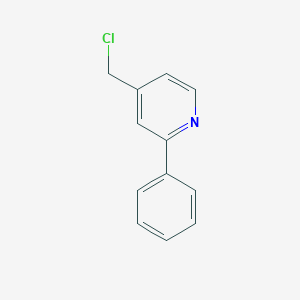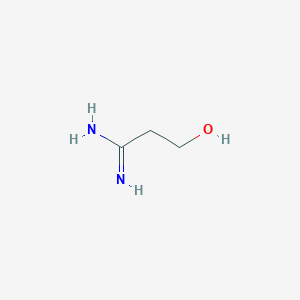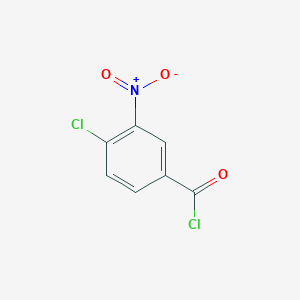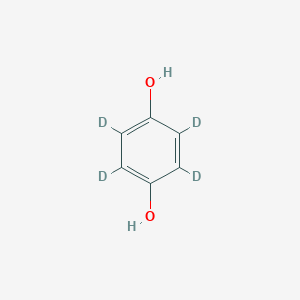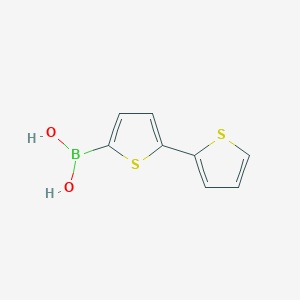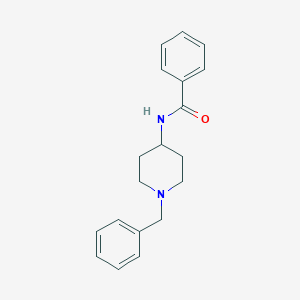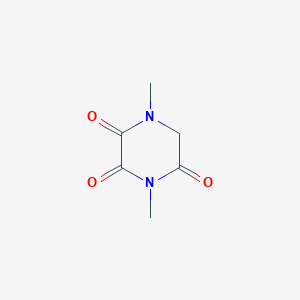
1,4-Dimethylpiperazine-2,3,5-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethylpiperazine-2,3,5-trione, also known as Dimethylbarbituric acid, is a chemical compound that belongs to the class of barbiturates. This compound is widely used in scientific research due to its unique properties and mechanisms of action.
作用机制
The mechanism of action of 1,4-Dimethylpiperazine-2,3,5-trione involves the inhibition of succinate dehydrogenase. This enzyme is responsible for the oxidation of succinate to fumarate in the electron transport chain of the mitochondria. By inhibiting this enzyme, 1,4-Dimethylpiperazine-2,3,5-trione disrupts the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This mechanism of action has been extensively studied in various biological systems, including cancer cells and neuronal cells.
生化和生理效应
The biochemical and physiological effects of 1,4-Dimethylpiperazine-2,3,5-trione are complex and depend on the specific biological system being studied. In cancer cells, 1,4-Dimethylpiperazine-2,3,5-trione has been shown to induce apoptosis and inhibit tumor growth. In neuronal cells, this compound has been shown to protect against oxidative stress and improve mitochondrial function. However, the exact biochemical and physiological effects of 1,4-Dimethylpiperazine-2,3,5-trione in different biological systems are still being studied.
实验室实验的优点和局限性
One of the major advantages of 1,4-Dimethylpiperazine-2,3,5-trione is its potent inhibition of succinate dehydrogenase. This makes it a valuable tool for studying the role of this enzyme in various biological processes. Additionally, 1,4-Dimethylpiperazine-2,3,5-trione is relatively easy to synthesize and can be scaled up for large-scale production.
However, there are also some limitations to the use of 1,4-Dimethylpiperazine-2,3,5-trione in lab experiments. One of the major limitations is its potential toxicity, especially at high concentrations. Additionally, the exact biochemical and physiological effects of this compound in different biological systems are still being studied, which can make it difficult to interpret experimental results.
未来方向
There are many potential future directions for the study of 1,4-Dimethylpiperazine-2,3,5-trione. One area of research is the development of new inhibitors of succinate dehydrogenase that are more potent and selective than 1,4-Dimethylpiperazine-2,3,5-trione. Additionally, this compound could be used as a tool to study the role of succinate dehydrogenase in various disease states, including cancer and neurodegenerative disorders. Finally, the potential toxicity of 1,4-Dimethylpiperazine-2,3,5-trione could be further studied to determine the safe concentrations for use in lab experiments.
Conclusion:
In conclusion, 1,4-Dimethylpiperazine-2,3,5-trione is a valuable tool for scientific research due to its unique properties and mechanisms of action. This compound has been extensively used to study the role of succinate dehydrogenase in various biological processes and has shown promise as a potential therapeutic agent in cancer and neurodegenerative disorders. However, the exact biochemical and physiological effects of 1,4-Dimethylpiperazine-2,3,5-trione in different biological systems are still being studied, and further research is needed to fully understand the potential of this compound.
合成方法
The synthesis of 1,4-Dimethylpiperazine-2,3,5-trione involves the reaction of malonic acid with urea in the presence of sulfuric acid. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method is relatively simple and can be easily scaled up for large-scale production of 1,4-Dimethylpiperazine-2,3,5-trione.
科学研究应用
1,4-Dimethylpiperazine-2,3,5-trione has been extensively used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme succinate dehydrogenase, which is involved in the electron transport chain of the mitochondria. As a result, 1,4-Dimethylpiperazine-2,3,5-trione has been used to study the role of succinate dehydrogenase in various biological processes, including cellular respiration, oxidative stress, and apoptosis.
属性
CAS 编号 |
147900-76-3 |
|---|---|
产品名称 |
1,4-Dimethylpiperazine-2,3,5-trione |
分子式 |
C6H8N2O3 |
分子量 |
156.14 g/mol |
IUPAC 名称 |
1,4-dimethylpiperazine-2,3,5-trione |
InChI |
InChI=1S/C6H8N2O3/c1-7-3-4(9)8(2)6(11)5(7)10/h3H2,1-2H3 |
InChI 键 |
BVDZPASSANKIIM-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N(C(=O)C1=O)C |
规范 SMILES |
CN1CC(=O)N(C(=O)C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B142462.png)
